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Compound of Interest

Compound Name: 25T4-NBOMe hydrochloride

Cat. No.: B591747

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target binding profile of 25T4-NBOMe, a
potent serotonergic psychedelic, with its parent compound 2C-T-4 and other relevant
phenethylamine derivatives. The data presented herein, derived from in vitro radioligand
binding assays, offers insights into the molecular pharmacology of these compounds and their
potential for off-target interactions.

Introduction

The N-(2-methoxybenzyl) substituted phenethylamines, commonly known as NBOMes, are a
class of potent agonists at the serotonin 5-HT2A receptor. The addition of the NBOMe moiety to
2,5-dimethoxyphenethylamines (2C-x compounds) generally leads to a significant increase in
affinity for the 5-HT2A receptor.[1][2] However, this structural modification also alters the
binding profile at other receptors, potentially leading to a range of on- and off-target effects.
Understanding this broader pharmacodynamic profile is crucial for preclinical assessment and
drug development. This guide focuses on 25T4-NBOMe and provides a comparative analysis
of its binding affinities against a panel of receptors and transporters relative to other well-
characterized phenethylamines.

Comparative Binding Affinity Data
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The following table summarizes the equilibrium dissociation constants (Ki, in nM) of 25T4-
NBOMe and other selected phenethylamines at various human receptors and transporters.
Lower Ki values indicate higher binding affinity. All data is derived from studies by Rickli et al.
(2015) and Luethi et al. (2018) to ensure consistency in experimental conditions.[1][3]
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Data presented as Ki (nM). >10,000 indicates a Ki value greater than 10,000 nM. SERT:
Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter.

Analysis of Off-Target Binding
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The N-2-methoxybenzyl substitution in 25T4-NBOMe dramatically increases its affinity for the
5-HT2A receptor by approximately 40-fold compared to its parent compound, 2C-T-4.[1][3] This
is a consistent finding across the NBOMe series.[2]

Beyond the primary target, the NBOMe moiety also confers significant affinity for several off-
target receptors. Notably, 25T4-NBOMe displays moderate affinity for the alA-adrenergic
receptor (Ki = 370 nM) and the a2A-adrenergic receptor (Ki = 320 nM), where its parent
compound 2C-T-4 shows negligible binding.[1] This interaction with adrenergic receptors may
contribute to the stimulant-like cardiovascular effects reported for some NBOMe compounds.[4]

Furthermore, 25T4-NBOMe exhibits a higher affinity for the 5-HT2C receptor (Ki = 16 nM)
compared to 2C-T-4 (Ki = 350 nM), while its affinity for the 5-HT1A receptor remains relatively
low (Ki = 1,800 nM).[1] The binding affinity for the histamine H1 receptor is also enhanced in
25T4-NBOMe (Ki = 380 nM) compared to 2C-T-4.[1]

Interactions with monoamine transporters remain weak for 25T4-NBOMe, with Ki values in the
micromolar range, suggesting a low potential for direct reuptake inhibition at typical
pharmacological concentrations.[1][2] Similarly, affinity for dopamine receptors (D1, D2, D3) is
negligible for both 25T4-NBOMe and its 2C-T-4 analogue.[1]

Experimental Protocols

The binding affinity data presented in this guide were determined using in vitro radioligand
binding assays. The following is a generalized protocol representative of the methodologies
employed in the cited studies.[1][3]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for various G-protein
coupled receptors and monoamine transporters.

Materials:

e Cell Membranes: CHO-K1 or HEK-293 cells stably transfected with the human receptor of
interest.

« Radioligands:
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o 5-HT1A: [3H]-8-OH-DPAT

o 5-HT2A: [3H]-ketanserin

o 5-HT2B: [3H]-LSD

o 5-HT2C: [3H]-mesulergine

o alA Adrenergic: [3H]-prazosin
o 02A Adrenergic: [3H]-rauwolscine
o Dopamine D1: [3H]-SCH23390
o Dopamine D2: [3H]-spiperone
o Dopamine D3: [3H]-spiperone
o Histamine H1: [3H]-pyrilamine
o SERT: [3H]-citalopram

o DAT: [3H]-WIN35428

o NET: [3H]-nisoxetine

o Test Compounds: 25T4-NBOMe, 2C-T-4, and other phenethylamines of interest.

» Assay Buffer: Typically 50 mM Tris-HCI, with specific salt concentrations (e.g., MgCl2,
CaCl2) optimized for each receptor.

» Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target
receptor (e.g., 10 uM serotonin for serotonin receptors).

Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:
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Membrane Preparation: Transfected cells are cultured and harvested. Cell membranes are
prepared by homogenization and centrifugation to isolate the membrane fraction containing
the receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).

Assay Setup: In a 96-well plate, cell membranes (typically 5-20 g of protein) are incubated
with a fixed concentration of the appropriate radioligand (at or near its Kd value) and a range
of concentrations of the test compound.

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or
37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating
the membrane-bound radioligand from the unbound radioligand. The filters are washed with
ice-cold buffer to remove non-specifically bound radioactivity.

Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki
value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1
+ [L}J/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Experimental Workflow: Radioligand Binding Assay
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Experimental Workflow: Radioligand Binding Assay

Signaling Pathways

The primary pharmacological effect of 25T4-NBOMe is mediated through the activation of the
5-HT2A receptor, a Gg/G11-coupled G-protein coupled receptor (GPCR). Its off-target activity
at the alA-adrenergic receptor also involves Gg/G11 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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